Lipophilicity vs. Parent and Methyl Analogs
[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- exhibits significantly higher lipophilicity than its unsubstituted and methyl-substituted analogs. This is a critical parameter for reverse-phase chromatography method development and predicting behavior in biological or biphasic reaction systems. [1][2][3]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.77 |
| Comparator Or Baseline | Biphenyl-4-ol: LogP = 3.06; 4'-Methyl[1,1'-biphenyl]-4-ol: LogP = 3.86 |
| Quantified Difference | ΔLogP = +1.71 (vs. biphenyl-4-ol); ΔLogP = +0.91 (vs. 4'-methyl analog) |
| Conditions | Calculated/predicted partition coefficient (octanol-water). |
Why This Matters
Higher LogP directly correlates to longer retention times in reverse-phase HPLC, enabling superior separation from less lipophilic impurities or related substances, which is critical for analytical method validation and purification.
- [1] SIELC Technologies. (2018). [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-. SIELC Technologies. View Source
- [2] ChemSrc. (n.d.). [1,1'-Biphenyl]-4-ol. ChemSrc. View Source
- [3] ChemBase. (n.d.). 4'-methyl-1,1'-biphenyl-4-ol. ChemBase. View Source
